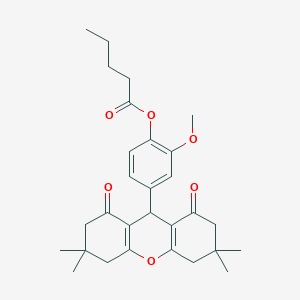![molecular formula C21H15F3N2O3 B11498259 2-[1-(1H-benzimidazol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl]-4-phenoxyphenol](/img/structure/B11498259.png)
2-[1-(1H-benzimidazol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl]-4-phenoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2,2,2-TRIFLUORO-1-HYDROXYETHYL]-4-PHENOXYPHENOL is a complex organic compound that features a benzimidazole moiety, a trifluoromethyl group, and a phenoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2,2,2-TRIFLUORO-1-HYDROXYETHYL]-4-PHENOXYPHENOL typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents such as trifluoromethyl iodide.
Coupling with Phenoxyphenol: The final step involves coupling the benzimidazole derivative with phenoxyphenol under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2,2,2-TRIFLUORO-1-HYDROXYETHYL]-4-PHENOXYPHENOL has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to the bioactivity of the benzimidazole core.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as a catalyst or a ligand in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2,2,2-TRIFLUORO-1-HYDROXYETHYL]-4-PHENOXYPHENOL involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar bioactivities.
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylphenol have similar chemical properties due to the presence of the trifluoromethyl group.
Uniqueness
2-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2,2,2-TRIFLUORO-1-HYDROXYETHYL]-4-PHENOXYPHENOL is unique due to the combination of the benzimidazole core, trifluoromethyl group, and phenoxyphenol structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H15F3N2O3 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl]-4-phenoxyphenol |
InChI |
InChI=1S/C21H15F3N2O3/c22-21(23,24)20(28,19-25-16-8-4-5-9-17(16)26-19)15-12-14(10-11-18(15)27)29-13-6-2-1-3-7-13/h1-12,27-28H,(H,25,26) |
InChI Key |
OSGQWUSUIXUIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C3=NC4=CC=CC=C4N3)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3'-acetyl-5-bromo-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11498190.png)
![3(2H)-Pyridazinone, 4-chloro-5-(2-propenylamino)-2-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11498196.png)

![N-[2-(4-chlorophenyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide](/img/structure/B11498204.png)
![3-Pyridinecarbonitrile, 4,6-dimethyl-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-](/img/structure/B11498209.png)
![5-ethoxy-2-(2-methylprop-2-en-1-yl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11498212.png)
![7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11498215.png)

![(4Z)-3-phenyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11498233.png)
![2-[(3,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11498235.png)

![ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11498243.png)
![4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide](/img/structure/B11498248.png)

